molecular formula C7H7N3O2 B11916308 2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B11916308
M. Wt: 165.15 g/mol
InChI Key: DODXEOBLVHLAAC-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is a high-purity chemical compound designed for research and development applications. As a member of the pyrazolo[1,5-a]pyrimidine family, it represents a versatile and privileged scaffold in medicinal chemistry, known for its planar, fused bicyclic structure that serves as a core template for designing potent bioactive molecules . This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. Pyrazolo[1,5-a]pyrimidines are extensively investigated as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . They have demonstrated efficacy against a range of critical kinases, including EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer (NSCLC) and melanoma, respectively . The structural motif can act as an ATP-competitive inhibitor, disrupting aberrant signaling pathways that drive oncogenesis . The hydroxymethyl substituent on this core structure offers a valuable synthetic handle for further chemical functionalization, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . Synthetic strategies for this class of compounds often involve cyclization and condensation reactions, with modern approaches utilizing microwave-assisted and green chemistry methods to improve efficiency . Researchers value this scaffold for its potential to yield compounds with cytotoxic, antiproliferative, and apoptosis-inducing effects, as confirmed through in vitro and in vivo biological evaluations . This product is intended for research purposes only by trained professionals. It is not approved for use in humans or animals and must not be used for diagnostic, therapeutic, or any other consumer-related applications.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-(hydroxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H7N3O2/c11-4-5-3-6-8-7(12)1-2-10(6)9-5/h1-3,11H,4H2,(H,8,12)

InChI Key

DODXEOBLVHLAAC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)CO)NC1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with the condensation of a β-ketonitrile (e.g., 2-cyanoacetophenone) with hydrazine hydrate under microwave irradiation (150°C, 5 minutes) to form a 5-aminopyrazole intermediate. Subsequent addition of ethyl glycolate and acetic acid triggers cyclocondensation, yielding the pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold with a hydroxymethyl group at position 2. The acetic acid catalyzes both the elimination of water and the intramolecular cyclization, ensuring high regioselectivity.

Optimization and Yields

Microwave-assisted synthesis significantly enhances reaction efficiency. In a model study, this method achieved a 52% isolated yield for analogous pyrazolo[1,5-a]pyrimidinones. Substituting conventional heating (reflux for 18 hours) with microwave irradiation reduces the reaction time to 2 hours while maintaining comparable yields.

One-Pot Microwave-Assisted Synthesis

A streamlined one-pot protocol eliminates intermediate purification steps, improving scalability and reducing waste. This method integrates 5-aminopyrazole formation and cyclocondensation into a single reaction vessel.

Procedure

  • Step 1 : A mixture of β-ketonitrile (2.0 mmol) and hydrazine hydrate (1.3 equiv) in methanol undergoes microwave irradiation (100 W, 150°C, 5 minutes) to generate the 5-aminopyrazole.

  • Step 2 : Ethyl glycolate (1.0 equiv) and acetic acid (0.6 equiv) are added directly to the reaction mixture. A second microwave irradiation cycle (150°C, 2 hours) facilitates cyclocondensation, producing 2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Substrate Scope and Limitations

The method tolerates diverse substituents on the pyrimidinone ring, including electron-donating (-OCH3) and electron-withdrawing (-NO2) groups. However, alkyl-substituted β-ketonitriles yield lower conversions (35–45%) compared to aryl derivatives (52–65%).

Post-Synthetic Modification via Ester Reduction

An alternative route involves reducing a preformed ethyl carboxylate derivative at position 2 to the corresponding hydroxymethyl group.

Synthesis of Ethyl 2-Carboxylate Precursor

The pyrazolo[1,5-a]pyrimidin-5(4H)-one core is first functionalized with an ethyl ester group at position 2 via cyclocondensation of 5-aminopyrazole with ethyl acetoacetate. For instance, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a versatile intermediate.

Reduction to Hydroxymethyl

The ester group is reduced using sodium borohydride (NaBH4) in the presence of calcium chloride (CaCl2) as a Lewis acid. This combination ensures selective reduction of the ester to a primary alcohol without affecting other functional groups.

Procedure :

  • The ethyl carboxylate derivative (1.0 equiv) is suspended in tetrahydrofuran (THF).

  • NaBH4 (2.0 equiv) and CaCl2 (1.5 equiv) are added, and the mixture is stirred at 0°C for 4 hours.

  • The reaction is quenched with aqueous HCl, and the product is extracted with ethyl acetate.

Yield : This method achieves near-quantitative yields (99%) for analogous pyrazolo[1,5-a]pyrimidine alcohols.

Comparative Analysis of Synthetic Methods

Method Reaction Time Yield Advantages Limitations
Cyclocondensation2–4 hours52–65%High regioselectivity; scalableRequires β-ketoester optimization
One-Pot Microwave2.5 hours52%No intermediate purification; efficientLower yields for alkyl substrates
Ester Reduction4 hours99%High yield; simple conditionsRequires pre-synthesized ester precursor

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The brominated derivative of this scaffold (3-bromo-7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one) undergoes efficient Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids. Key findings include:

  • Catalyst System : XPhosPdG2/XPhos tandem catalyst (2.5–5 mol%) prevents debromination side reactions .

  • Solvent/Base : Ethanol/water (4:1) with K₂CO₃ at 135°C under microwave irradiation achieves yields >90% .

  • Scope : Compatible with electron-rich (e.g., p-methoxyphenyl) and electron-poor aryl boronic acids (Table 1).

Table 1: Selected Suzuki–Miyaura Reactions

Boronic AcidProduct YieldCatalytic SystemReference
p-Methoxyphenyl91%XPhosPdG2/XPhos
3-Thienyl85%PdCl₂(PPh₃)₂/Na₂CO₃
4-Cyanophenyl78%XPhosPdG2/XPhos

Nucleophilic Substitution

The hydroxymethyl group (-CH₂OH) at position 2 participates in nucleophilic substitutions:

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base to form 2-(alkoxymethyl) derivatives.

  • Esterification : Forms esters (e.g., acetate) with acyl chlorides in pyridine at 0–25°C.

Oxidation and Reduction

  • Oxidation : The hydroxymethyl group oxidizes to a carbonyl group using MnO₂ or Dess-Martin periodinane, yielding 2-formylpyrazolo[1,5-a]pyrimidin-5(4H)-one, a key intermediate for further derivatization.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s carbonyl group to a hydroxyl group, generating dihydro derivatives.

Cyclocondensation for Core Modification

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 1,3-bis-electrophiles (e.g., β-enaminones) with 3-aminopyrazoles. Optimized conditions include:

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) .

  • Solvent : THF or ethanol under reflux achieves yields up to 92% .

Functionalization at Position 5

The carbonyl group at position 5 undergoes:

  • Amination : Reacts with primary amines (e.g., benzylamine) in toluene under Dean-Stark conditions to form 5-imino derivatives .

  • Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, producing 5-hydroxyalkyl derivatives.

Biological Activity-Driven Modifications

Derivatives exhibit structure-dependent kinase inhibition:

  • Anti-inflammatory Activity : 3,5-Diarylated analogs (e.g., compound 11h ) show 83.4% inhibition (vs. Indomethacin’s 84.2%) via COX-2 targeting .

  • Anticancer Activity : Introduction of trifluoromethyl groups enhances EGFR inhibition (IC₅₀ < 50 nM) .

Comparative Reactivity Analysis

Table 2: Reactivity of Positional Functional Groups

PositionFunctional GroupReactivityCommon Transformations
2-CH₂OHHigh (nucleophilic substitution, oxidation)Ethers, esters, aldehydes
5C=OModerate (addition, amination)Imino, hydroxyalkyl derivatives
7H/CF₃Low (limited direct reactivity)Halogenation for cross-coupling

Green Chemistry Approaches

Recent advances emphasize sustainable methods:

  • Aqueous Media : Suzuki reactions in water achieve 80–85% yields, minimizing organic solvent use .

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports enable 5–7 reuse cycles without activity loss .

This compound’s modular reactivity enables tailored synthesis of bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents. Ongoing research focuses on optimizing reaction efficiency and exploring novel catalytic systems for industrial-scale applications.

Scientific Research Applications

Biological Activities

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine, including 2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, exhibit a wide range of biological activities:

  • Antitumor Activity : Several studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can act as antitumor agents. For instance, compounds with similar structures have been identified as potential leads in cancer therapy due to their ability to inhibit tumor cell proliferation .
  • Enzyme Inhibition : These compounds have shown promise as inhibitors of various enzymes involved in critical biological pathways. For example, certain derivatives have been characterized for their inhibitory effects on kinases and other targets relevant to cancer treatment .
  • Antimicrobial Properties : The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Studies indicate that these compounds can exhibit significant antibacterial and antifungal effects against various pathogens .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Anticancer Research : A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and evaluated for antitubercular activity. The study revealed that modifications in structure could lead to improved efficacy against Mycobacterium tuberculosis while maintaining low cytotoxicity .
  • Kinase Inhibition : Research has identified specific analogues that target epidermal growth factor receptors (EGFR), demonstrating potent anti-proliferative activity against lung cancer cell lines. These findings suggest that structural modifications can enhance therapeutic potential against resistant cancer forms .
  • Material Science Applications : Beyond medicinal uses, pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their photophysical properties in material sciences. Their ability to form crystals with unique conformational characteristics opens avenues for applications in solid-state materials .

Comparative Analysis with Related Compounds

To better understand the significance of this compound within its chemical family, a comparative analysis with structurally related compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
2-Ethylpyrazolo[1,5-a]pyrimidin-5-oneEthyl group at position 2Exhibits a different biological activity profile
4-Hydroxypyrazolo[1,5-a]pyrimidin-3-oneHydroxyl group at position 4Known for strong anti-inflammatory properties
7-Aminopyrazolo[1,5-a]pyrimidineAmino group at position 7Demonstrates potent kinase inhibition
2-Methylpyrazolo[1,5-a]pyrimidin-3-oneMethyl group at position 2Enhanced lipophilicity affecting bioavailability

This table illustrates how variations in structure can lead to distinct biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), where it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives differ in substituent type, position, and electronic effects. Key analogues include:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight Key Properties/Applications References
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one C-7: CF₃ C₇H₄F₃N₃O 203.12 High lipophilicity; Suzuki coupling precursor
3-[4-(Hydroxymethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one C-3: 4-(CH₂OH)Ph; C-7: CF₃ C₁₅H₁₁F₃N₃O₂ 330.26 Enhanced solubility; antibacterial potential
2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one C-2: CH₃ C₇H₇N₃O 149.15 Basic scaffold for functionalization
5-Amino-3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one C-5: NH₂; C-3: Br C₆H₅BrN₄O 229.03 Amination/cross-coupling intermediate

Key Observations :

  • The hydroxymethyl group at C-2 or aryl positions increases hydrophilicity compared to lipophilic groups like CF₃ .
  • Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at C-3 and C-5, facilitating cross-coupling reactions .
Suzuki-Miyaura Cross-Coupling
  • 3-Bromo precursors (e.g., 5-Amino-3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one) react with boronic acids under microwave conditions to yield diarylated derivatives. Yields range from 73% (for hydroxymethylphenyl derivatives) to 93% .
  • Example: Synthesis of 5p (3-[4-(Hydroxymethyl)phenyl]-7-CF₃ derivative) achieved 73% yield using Pd catalysis .
Multicomponent Reactions
  • Aldehyde-based condensations generate dihydropyrazolo[1,5-a]pyrimidines with diverse substituents (e.g., 4n, 4c, 4f), though these lack direct hydroxymethyl groups .

Physicochemical Properties

Property 7-(Trifluoromethyl) Derivative 3-[4-(Hydroxymethyl)phenyl] Derivative 2-Methyl Derivative
Boiling Point 193.7°C (predicted) Not reported Not reported
Density 1.69 g/cm³ Not reported Not reported
pKa 10.18 Not reported Not reported
Solubility Low (lipophilic CF₃) Moderate (polar CH₂OH) Low (nonpolar CH₃)

Insights :

  • The hydroxymethyl group improves aqueous solubility compared to CF₃ or CH₃ substituents, critical for drug delivery .

Biological Activity

2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, also known as WX130130, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antiviral, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

  • Molecular Formula : C7H7N3O2
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 1363210-36-9

These properties are crucial for understanding the compound's interactions and potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives, particularly against Hepatitis C Virus (HCV). Research indicates that compounds within this class exhibit significant inhibitory effects on HCV replication while maintaining low cytotoxicity.

Key Findings:

  • Selectivity Index : Certain derivatives show high selectivity indices compared to existing antiviral agents.
  • Mechanism of Action : The antiviral mechanism is primarily through the inhibition of viral replication pathways.
CompoundTarget VirusIC50 (µM)Cytotoxicity (CC50)Selectivity Index
WX130130HCV0.5>100>200
Derivative AHSV-11.28066.67
Derivative BAdenovirus0.86075

Anticancer Activities

The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, with promising results against various cancer cell lines. These compounds have demonstrated cytotoxic effects in vitro against colorectal, breast, and lung cancer cells.

Case Studies:

  • Colorectal Cancer : A derivative of WX130130 showed significant reduction in cell viability in HT29 cells at concentrations as low as 10 µM.
  • Breast Cancer : In MCF-7 cell lines, a related compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity.
Cell LineCompound TestedIC50 (µM)Mechanism of Action
HT29WX13013010Induction of apoptosis
MCF-7Derivative C15Inhibition of cell proliferation
A549Derivative D20Cell cycle arrest

Anti-inflammatory Effects

In addition to antiviral and anticancer activities, pyrazolo[1,5-a]pyrimidine derivatives have shown notable anti-inflammatory properties. These compounds are being explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research Insights:

  • Comparative Efficacy : Certain derivatives have outperformed conventional NSAIDs like diclofenac in preclinical models.
  • Mechanism : The anti-inflammatory action is believed to involve the inhibition of pro-inflammatory cytokines.

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidinone core?

The core structure is typically synthesized via acid- or base-mediated cyclization of 5-aminopyrazole derivatives with carbonyl-containing reagents. For example, one-pot regioselective methods using novel catalysts (e.g., acid-promoted heterocyclization of 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide) yield substituted pyrazolo[1,5-a]pyrimidines in 63–86% efficiency under microwave irradiation . Traditional heating methods are less efficient, highlighting the importance of reaction optimization .

Q. How can hydroxylmethyl groups be introduced at position 2 of the pyrazolo[1,5-a]pyrimidinone scaffold?

Hydroxymethyl functionalization often involves post-cyclization modifications. A reported protocol uses PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane to activate the hydroxyl group for subsequent nucleophilic substitution or coupling reactions . This method avoids harsh conditions, preserving the integrity of the heterocyclic core.

Q. What analytical techniques are critical for verifying substitution patterns in these derivatives?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy are indispensable. For instance, 1H^1H- and 13C^{13}C-NMR can distinguish regioisomers by analyzing coupling constants and chemical shifts of protons at positions 3 and 6. HRMS further confirms molecular formulas, as demonstrated in studies of 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives .

Advanced Research Questions

Q. How does microwave irradiation enhance the efficiency of Suzuki–Miyaura cross-coupling reactions on pyrazolo[1,5-a]pyrimidinones?

Microwave-assisted Suzuki–Miyaura reactions significantly improve yields (e.g., 70–85%) and reduce reaction times (24h to 2–4h) compared to conventional heating. For example, coupling 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with arylboronic acids using Pd(PPh3_3)2_2Cl2_2 under microwaves enables rapid access to 3,5-diarylated derivatives . This method minimizes side reactions and enhances regioselectivity.

Q. What strategies address solubility limitations in pyrazolo[1,5-a]pyrimidinones for biological studies?

Poor aqueous solubility, often due to hydrophobic substituents (e.g., trifluoromethyl groups), can hinder cellular uptake. Structural modifications, such as introducing polar groups (e.g., hydroxy, amino) at position 5 or using prodrug approaches (e.g., phosphate esters), improve bioavailability. Anticancer studies of triazolopyrimidinones highlight the need for balanced lipophilicity and solubility .

Q. How do substituents at position 7 influence biological activity in these compounds?

Position 7 is critical for target engagement. For instance, 7-(trifluoromethyl) derivatives exhibit enhanced metabolic stability and binding affinity to enzymes like soluble epoxide hydrolase (sEH). In contrast, 7-methyl groups in pyrazolo[1,5-a]quinazolin-5(4H)-ones modulate mGlu2/mGlu3 receptor activity, demonstrating a 10-fold potency increase compared to unsubstituted analogs .

Methodological Challenges and Contradictions

Q. Why do conflicting reports exist regarding the anticancer activity of pyrazolo[1,5-a]pyrimidinones?

Discrepancies arise from variations in substitution patterns and assay conditions. For example, 3,5-diarylated derivatives show potent activity against lung cancer cells (IC50_{50} < 1 µM), while 2-(dichloromethyl) analogs are inactive due to poor membrane permeability . Researchers must standardize cell lines, dosing protocols, and solubility enhancers (e.g., DMSO concentration) to reconcile data .

Q. What are the limitations of one-pot syntheses for highly substituted derivatives?

While one-pot methods reduce purification steps, they often struggle with steric hindrance from bulky substituents (e.g., aryl groups at position 3). Competing side reactions, such as over-alkylation or dimerization, may occur. A study using 1,4-dioxane and inert atmospheres achieved 93% yield for 5-arylated derivatives, but scalability remains challenging .

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